4-Isopropoxy-3-chlorophenylacetic acid
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Overview
Description
4-Isopropoxy-3-chlorophenylacetic acid is an organic compound with the molecular formula C₁₁H₁₃ClO₃. It is a derivative of phenylacetic acid, characterized by the presence of an isopropoxy group and a chlorine atom attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-chlorophenylacetic acid typically involves the reaction of 4-chlorophenylacetic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-chlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
4-Isopropoxy-3-chlorophenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its mechanism of action fully .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxyphenylacetic acid: Lacks the chlorine atom, affecting its reactivity and interactions.
3-Chlorophenylacetic acid: Chlorine atom is positioned differently, altering its chemical properties.
Uniqueness
4-Isopropoxy-3-chlorophenylacetic acid is unique due to the presence of both the isopropoxy group and the chlorine atom on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
23914-90-1 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
IDIYIZMETAUIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
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